2,4-Dichlorobenzylzincchloride
Description
2,4-Dichlorobenzyl chloride (CAS 94-99-5) is an organochlorine compound with the molecular formula C₇H₅Cl₃ and a molecular weight of 195.35 g/mol. Structurally, it consists of a benzyl chloride group (CH₂Cl) attached to a benzene ring substituted with chlorine atoms at the 2 and 4 positions. This electron-withdrawing substitution pattern enhances its reactivity in nucleophilic substitution reactions compared to monosubstituted analogs.
Properties
Molecular Formula |
C7H5Cl3Zn |
|---|---|
Molecular Weight |
260.8 g/mol |
IUPAC Name |
zinc;2,4-dichloro-1-methanidylbenzene;chloride |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChI Key |
QERDDKMOEJRLBU-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)Cl)Cl.[Cl-].[Zn+2] |
Origin of Product |
United States |
Preparation Methods
2,4-Dichlorobenzylzincchloride can be synthesized through the reaction of 2,4-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction is as follows:
2,4-Dichlorobenzyl chloride+Zn→this compound
Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,4-Dichlorobenzylzincchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom facilitates the replacement of a leaving group with a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: While primarily used in substitution and coupling reactions, it can also undergo oxidation and reduction under specific conditions.
Common reagents and conditions used in these reactions include palladium catalysts, THF as a solvent, and inert atmospheres to prevent unwanted side reactions. Major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
2,4-Dichlorobenzylzincchloride has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and molecular interactions.
Medicine: Its derivatives may be explored for pharmaceutical applications, including drug development and synthesis of medicinal compounds.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for creating specialized compounds and materials.
Mechanism of Action
The mechanism by which 2,4-Dichlorobenzylzincchloride exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, facilitating the formation of new bonds. The zinc atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom and making it more reactive towards electrophiles.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below contrasts 2,4-dichlorobenzyl chloride with structurally related benzyl chlorides:
Reactivity and Stability
- Electron Effects : The 2,4-dichloro substitution in 2,4-dichlorobenzyl chloride enhances electrophilicity at the benzylic carbon, accelerating nucleophilic substitutions (e.g., SN2 reactions) compared to 4-chlorobenzyl chloride .
- Steric Hindrance : Despite higher reactivity, the two Cl substituents may introduce steric hindrance, slowing reactions in bulky environments compared to benzyl chloride.
Research Findings and Data
Structural Insights
- 4-Chlorobenzyl Chloride : X-ray crystallography confirms a planar benzene ring with a Cl–C–C–Cl dihedral angle of 180°, aligning with Zeeman quadrupole spectroscopy data .
- 2,4-Dichlorobenzyl Chloride : Structural data is less documented, but its reactivity suggests similar planarity with enhanced polarization at the benzylic carbon.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
